4-Formyl-3-hydroxyphenyl 4-ethoxybenzoate
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Overview
Description
4-Formyl-3-hydroxyphenyl 4-ethoxybenzoate is an organic compound with a complex structure that includes both formyl and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-3-hydroxyphenyl 4-ethoxybenzoate typically involves multi-step organic reactions. One common method involves the esterification of 4-ethoxybenzoic acid with 4-formyl-3-hydroxyphenol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Formyl-3-hydroxyphenyl 4-ethoxybenzoate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-Carboxy-3-hydroxyphenyl 4-ethoxybenzoate.
Reduction: 4-Hydroxymethyl-3-hydroxyphenyl 4-ethoxybenzoate.
Substitution: Various substituted phenyl benzoates depending on the nucleophile used.
Scientific Research Applications
4-Formyl-3-hydroxyphenyl 4-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Formyl-3-hydroxyphenyl 4-ethoxybenzoate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Formyl-3-hydroxyphenyl 4-methoxybenzoate
- 4-Formyl-3-hydroxyphenyl 4-propoxybenzoate
- 4-Formyl-3-hydroxyphenyl 4-butoxybenzoate
Uniqueness
4-Formyl-3-hydroxyphenyl 4-ethoxybenzoate is unique due to the presence of both formyl and hydroxy groups, which confer distinct reactivity and potential biological activity. The ethoxy group also influences the compound’s solubility and overall chemical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
CAS No. |
820999-55-1 |
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Molecular Formula |
C16H14O5 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
(4-formyl-3-hydroxyphenyl) 4-ethoxybenzoate |
InChI |
InChI=1S/C16H14O5/c1-2-20-13-6-3-11(4-7-13)16(19)21-14-8-5-12(10-17)15(18)9-14/h3-10,18H,2H2,1H3 |
InChI Key |
AOXMWEXZEUBMLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C=O)O |
Origin of Product |
United States |
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